molecular formula C30H30N2O3S B11660451 Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11660451
M. Wt: 498.6 g/mol
InChI Key: MMMZHHAMVSTUJO-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.

    Introduction of the Benzothiophene Ring: The benzothiophene ring is introduced via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amidation Reaction: The quinoline derivative is then reacted with 2,4-dimethylphenylamine to form the amide linkage.

    Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction with propan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline and benzothiophene moieties allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Benzothiophene Derivatives: Such as raloxifene, used in the treatment of osteoporosis.

Uniqueness

What sets PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its combined structural features of both quinoline and benzothiophene rings, along with the presence of an amide and ester functional group. This unique combination allows for a broader range of chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C30H30N2O3S

Molecular Weight

498.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O3S/c1-17(2)35-30(34)27-22-10-6-8-12-26(22)36-29(27)32-28(33)23-16-25(20-14-13-18(3)15-19(20)4)31-24-11-7-5-9-21(23)24/h5,7,9,11,13-17H,6,8,10,12H2,1-4H3,(H,32,33)

InChI Key

MMMZHHAMVSTUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)C

Origin of Product

United States

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